molecular formula C24H47N5O14 B009080 3-N-Methylparomomycin I CAS No. 106288-50-0

3-N-Methylparomomycin I

Numéro de catalogue: B009080
Numéro CAS: 106288-50-0
Poids moléculaire: 629.7 g/mol
Clé InChI: IXVXCXPQRNEULP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-N-Methylparomomycin I is a semi-synthetic aminoglycoside antibiotic derived from the paromomycin family. It was first isolated from Streptoverticillium sp. Al-R2827, a soil-derived actinomycete strain collected in India . Structurally, it is characterized by an N-methyl group at the 3-position of the paromomycin scaffold, distinguishing it from its parent compound, paromomycin I. The production process involves fermentation in a soybean-based medium, followed by chromatographic purification using Amberlite resins .

Propriétés

Numéro CAS

106288-50-0

Formule moléculaire

C24H47N5O14

Poids moléculaire

629.7 g/mol

Nom IUPAC

5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3

Clé InChI

IXVXCXPQRNEULP-UHFFFAOYSA-N

SMILES

CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

SMILES canonique

CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonymes

3-N-methylparomomycin I

Origine du produit

United States

Analyse Des Réactions Chimiques

Mechanistic Insights and Reaction Pathways

  • Role of Phosphorus Reagents : Phosphine (PPh₃) facilitates deoxyamination by generating reactive intermediates, such as imidophosphonium salts, which enable nucleophilic substitution at the 2′-position .

  • Spectroscopic Evidence : ¹H and ³¹P NMR studies confirm the formation of chlorophosphonium intermediates during methylation, supporting an S<sub>N</sub>2 mechanism .

Biological Activity and Selectivity

Methylation at the 2′-position significantly alters ribosomal binding and antibacterial efficacy:

PropertyParomomycin2′-N-MethylparomomycinSelectivity Ratio (Mitochondrial/Bacterial)
IC₅₀ (Bacterial Ribosome)0.033 μM0.89 μM
IC₅₀ (Mitochondrial)131 μM372 μM418x
Cytotoxicity (Cyt14)12 μM327 μM299x

Data adapted from .

  • Enhanced Selectivity : Methylation reduces affinity for eukaryotic ribosomes (3- to 10-fold selectivity improvement), mitigating ototoxicity .

  • Resistance Profile : The modification partially circumvents aminoglycoside-modifying enzymes (AMEs), such as AAC(2′), by sterically hindering enzyme access .

Comparative Analysis with Analogues

  • 2′-N-Ethyl and 2′-N-Propyl Derivatives : Exhibit similar ribosomal selectivity but reduced antibacterial potency compared to the methyl variant .

  • Ring-Size Effects : Conformationally restricted analogs (e.g., 6-membered fused rings) show diminished activity, highlighting the importance of the 2′-methyl group’s spatial orientation .

Comparaison Avec Des Composés Similaires

Comparison with Paromomycin I

Structural and Physicochemical Differences

The primary structural distinction between 3-N-Methylparomomycin I and paromomycin I lies in the methylation at the 3-amino group. This modification reduces polarity, as evidenced by their differing TLC profiles:

  • 3-N-Methylparomomycin I: Rf = 0.23 (chloroform-methanol-28% ammonia, 1:4:2)
  • Paromomycin I : Rf = 0.16 (same solvent system) .

Production and Yield

During isolation, 3-N-Methylparomomycin I constituted the minor component (Rf 0.23) compared to paromomycin I (Rf 0.16). The crude extract yielded 1.86 g of powder with a potency of 119 µg/mg, highlighting challenges in purification due to structural similarity .

Table 1: Comparison of 3-N-Methylparomomycin I and Paromomycin I
Property 3-N-Methylparomomycin I Paromomycin I
N-Methylation Site 3-position None
TLC Rf Value 0.23 0.16
Isolation Yield Minor component Major component
Polarity Less polar More polar

Comparison with Spiramycin Derivatives

Structural and Functional Context

While spiramycins are macrolide antibiotics (distinct from aminoglycosides), their chemically modified derivatives provide insights into the role of N-methylation in antibacterial activity. For example:

  • 3-De-N-Methylspiramycin I : Removal of the 3-N-methyl group reduces activity against Gram-positive bacteria .
  • N-Substituted Derivatives : Alkylation or acylation at the 3-position can restore or enhance activity, suggesting methylation’s role in modulating drug-target interactions .

Mechanistic Implications

The N-methyl group in 3-N-Methylparomomycin I likely enhances stability against enzymatic degradation (a common issue in aminoglycosides) and alters ribosomal binding affinity. Similarly, spiramycin derivatives with modified N-methylation exhibit altered binding to the 50S ribosomal subunit, underscoring the broader significance of this functional group .

Table 2: Impact of N-Methylation on Antibiotic Activity
Compound Class Modification Effect on Activity
Paromomycin 3-N-Methylation Likely improved stability*
Spiramycin 3-De-N-Methylation Reduced Gram-positive coverage
Spiramycin Derivatives 3-O-Acyl/4-O-Sulfonyl Restored or enhanced activity

Key Research Findings

Structural Elucidation : The 3-N-methyl group in 3-N-Methylparomomycin I was confirmed via comparative TLC and purification studies .

Spiramycin Derivatives: N-methylation or substitution at the 3-position correlates with restored antibacterial efficacy, paralleling trends observed in aminoglycosides .

Production Challenges : The co-elution of 3-N-Methylparomomycin I with paromomycin I complicates large-scale isolation, necessitating advanced chromatographic techniques .

Q & A

Q. How can researchers differentiate off-target effects from ribosomal inhibition in transcriptomic studies?

  • Methodological Answer : Combine CRISPR-Cas9 knockout of putative off-target genes with ribosome profiling. Use dual-luciferase reporters to assess translational fidelity. Validate hits via rescue experiments with wild-type vs. mutant ribosomal RNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-N-Methylparomomycin I
Reactant of Route 2
3-N-Methylparomomycin I

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.